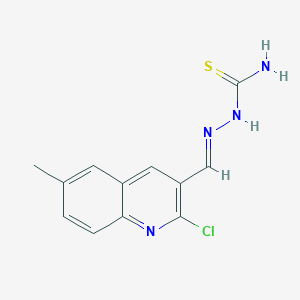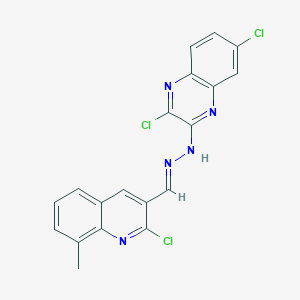
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one, also known as Cl-MDH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess various biological activities.
作用機序
The mechanism of action of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory activities are mediated by the activation of various signaling pathways, including the Nrf2 pathway and the NF-κB pathway. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which protect against oxidative stress. Additionally, 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, one limitation of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is its poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that mediate its biological activities. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop new formulations of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one that can improve its solubility and bioavailability.
合成法
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one can be synthesized by the condensation of 3-chloro-4-methylcatechol and 3,4-dihydroxybenzaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.
科学的研究の応用
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various diseases.
特性
製品名 |
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one |
|---|---|
分子式 |
C10H7ClO4 |
分子量 |
226.61 g/mol |
IUPAC名 |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChIキー |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)